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molecular formula C6H3ClN2S B3035513 2-Chloro-5-isothiocyanatopyridine CAS No. 323588-81-4

2-Chloro-5-isothiocyanatopyridine

Cat. No. B3035513
M. Wt: 170.62 g/mol
InChI Key: APGZUQNKMJHXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06645968B2

Procedure details

A solution of thiophosgene (3.21 mL, 42.1 mmol) in chloroform (10 mL) was heated at reflux and treated with a solution of 5amino-2-chloropyridine (3.61 g, 28.1 mmol) in chloroform (25 mL) for 40 minutes. The solution was heated an additional 2 hours, the reaction mixture was cooled, and the solids formed were removed by filtration. Concentration of the filtrate provided 2.73 g of the desired product as a white solid.
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[NH2:5][C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[N:10][CH:11]=1>C(Cl)(Cl)Cl>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([N:5]=[C:1]=[S:2])=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
3.21 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.61 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solids formed
CUSTOM
Type
CUSTOM
Details
were removed by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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